1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid
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Overview
Description
1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursorsThe reaction conditions often include the use of bases like sodium hydroxide or triethylamine and solvents such as tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the silyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in THF.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
1-tert-butoxycarbonyl-azetidine-3-carboxylic acid: Similar structure but lacks the silyl group.
tert-butoxycarbonyl tert-butyl carbonate: Contains the Boc group but differs in the overall structure.
N-Boc-2,3-dihydro-1H-pyrrole: Another Boc-protected compound with a different core structure.
Uniqueness
1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid is unique due to the combination of the Boc and silyl groups, which provide both protection and stability. This dual functionality makes it particularly useful in complex synthetic routes and multi-step reactions .
Properties
Molecular Formula |
C26H35NO5Si |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C26H35NO5Si/c1-25(2,3)32-24(30)27-17-21(23(28)29)22(27)18-31-33(26(4,5)6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,21-22H,17-18H2,1-6H3,(H,28,29) |
InChI Key |
ZZWSOJHWMKIKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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